molecular formula C7H12O2 B14660368 4-Hydroxy-5-methylhex-5-en-2-one CAS No. 44809-62-3

4-Hydroxy-5-methylhex-5-en-2-one

Cat. No.: B14660368
CAS No.: 44809-62-3
M. Wt: 128.17 g/mol
InChI Key: LKGOBWHJXOZFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methylhex-5-en-2-one (C₇H₁₂O₂) is a chiral, unsaturated hydroxyketone characterized by a hydroxyl group at position 4, a methyl substituent at position 5, and a conjugated double bond at positions 5–4. Its synthesis involves boron-mediated aldol condensation reactions. For example, (S)-4-Hydroxy-5-methylhex-5-en-2-one ((S)-18) was synthesized via reaction of (+)-(Ipc)₂BOTf with acetone and formyl chloride, yielding a 44% product with confirmed NMR data matching prior studies . This compound’s stereochemical and reactive properties make it valuable in asymmetric synthesis and materials science.

Properties

CAS No.

44809-62-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-5-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3

InChI Key

LKGOBWHJXOZFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of methylpropenal and acetone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-5-methylhex-5-en-2-one often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylhex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-methylhex-5-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

Key Compounds Analyzed :

4-Hydroxy-5-methylhex-5-en-2-one

4-Methyl-6-phenylhex-5-en-2-one (phenyl substituent at position 6)

4-Hydroxy-5-methoxy-2H-chromen-2-one (coumarin derivative with methoxy group)

Structural Features :
Compound Functional Groups Key Substituents Molecular Weight (g/mol)
4-Hydroxy-5-methylhex-5-en-2-one Hydroxyl, ketone, conjugated alkene 4-OH, 5-CH₃ 128.17
5-Methylhex-5-en-2-one Ketone, conjugated alkene 5-CH₃ 112.17
4-Methyl-6-phenylhex-5-en-2-one Ketone, phenyl, conjugated alkene 4-CH₃, 6-C₆H₅ 188.26
4-Hydroxy-5-methoxy-2H-chromen-2-one Hydroxyl, methoxy, lactone 4-OH, 5-OCH₃, fused benzene ring 206.19

Physicochemical Properties

Property 4-Hydroxy-5-methylhex-5-en-2-one 5-Methylhex-5-en-2-one 4-Methyl-6-phenylhex-5-en-2-one 4-Hydroxy-5-methoxy-2H-chromen-2-one
Boiling Point (°C) ~215 (est.) ~165 (est.) ~280 (est.) >300 (decomposes)
Solubility Polar solvents (MeOH, H₂O) Nonpolar solvents Toluene, DCM DMSO, Acetone
Stability Air-sensitive (hydroxyl) Stable Light-sensitive Thermally stable

Critical Research Findings

  • Stereochemical Influence: The hydroxyl group in 4-Hydroxy-5-methylhex-5-en-2-one significantly enhances enantiomeric excess (ee) in asymmetric aldol reactions compared to non-hydroxylated analogs like 5-Methylhex-5-en-2-one .
  • Thermal Stability : Phenyl-substituted derivatives (e.g., 4-Methyl-6-phenylhex-5-en-2-one) exhibit higher thermal stability (>250°C) but lower solubility, limiting their use in aqueous systems .
  • Biological Activity : Coumarin derivatives (e.g., 4-Hydroxy-5-methoxy-2H-chromen-2-one) show marked fluorescence quantum yields (Φ = 0.45–0.60), outperforming aliphatic hydroxyketones in bioimaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.